Sardomozide dihydrochloride

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Sardomozide dihydrochloride involves the reaction of 4-amidino-1-indanone with hydrazine derivatives. The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and water, with the reaction being carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically stored at -20°C to maintain its stability .

Analyse Chemischer Reaktionen

Reaktionstypen

Sardomozid-Dihydrochlorid unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in Reaktionen mit Sardomozid-Dihydrochlorid verwendet werden, umfassen Hydrazinderivate, Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise in Lösungsmitteln wie DMSO und Wasser durchgeführt, wobei die Temperaturkontrolle für optimale Ergebnisse entscheidend ist .

Hauptprodukte

Die Hauptprodukte, die aus den Reaktionen von Sardomozid-Dihydrochlorid entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können Oxidationsreaktionen zu oxidierten Derivaten führen, während Substitutionsreaktionen verschiedene substituierte Analoga hervorbringen können .

Wissenschaftliche Forschungsanwendungen

Sardomozid-Dihydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Sardomozid-Dihydrochlorid übt seine Wirkung aus, indem es das Enzym S-Adenosylmethionin-Decarboxylase (SAMDC) hemmt. Diese Hemmung führt zu einem Rückgang der Polyaminspiegel, die für das Zellwachstum und die Zelldifferenzierung unerlässlich sind. Die Verbindung bindet an die aktive Stelle von SAMDC und verhindert die Umwandlung von S-Adenosylmethionin in decarboxyliertes S-Adenosylmethionin .

Wirkmechanismus

Sardomozide dihydrochloride exerts its effects by inhibiting the enzyme S-adenosylmethionine decarboxylase (SAMDC). This inhibition leads to a decrease in the levels of polyamines, which are essential for cell growth and differentiation. The compound binds to the active site of SAMDC, preventing the conversion of S-adenosylmethionine to decarboxylated S-adenosylmethionine .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Synucleozid-Dihydrochlorid: Ein weiterer SAMDC-Inhibitor mit ähnlicher Potenz.

PreQ1-Dihydrochlorid: Eine Verbindung mit einem anderen Wirkmechanismus, die aber in ähnlichen Forschungsanwendungen verwendet wird.

BD 1063-Dihydrochlorid: Eine Verbindung mit ähnlichen strukturellen Merkmalen, aber anderen biologischen Zielmolekülen.

Einzigartigkeit

Sardomozid-Dihydrochlorid zeichnet sich durch seine hohe Potenz und Selektivität für SAMDC aus. Seine Fähigkeit, die Polyaminspiegel signifikant zu senken, macht es zu einem wertvollen Werkzeug sowohl in der Grundlagenforschung als auch in der angewandten Forschung .

Biologische Aktivität

Sardomozide dihydrochloride, also known as CGP 48664, is a potent inhibitor of S-adenosylmethionine decarboxylase (SAMDC), an enzyme critical in polyamine biosynthesis. Its unique chemical structure, characterized by a hydrazone moiety, positions it as a significant compound in pharmacological research, particularly in cancer therapy and metabolic studies.

This compound exerts its biological effects primarily through the inhibition of SAMDC. This enzyme catalyzes the decarboxylation of S-adenosylmethionine (SAM) to produce methylthioadenosine (MTA) and carbon dioxide. By inhibiting SAMDC, Sardomozide disrupts the production of polyamines such as spermidine and spermine, which are essential for cell growth, differentiation, and apoptosis. The IC50 value for Sardomozide is approximately 5 nM , indicating its high potency in inhibiting SAMDC activity in cellular assays .

Biological Implications

The inhibition of polyamine synthesis by Sardomozide has profound implications for cellular processes:

- Cell Cycle Arrest : By disrupting polyamine levels, Sardomozide leads to cell cycle arrest, particularly in cancer cells where rapid proliferation is common.

- Apoptosis Induction : The alteration in polyamine levels can trigger apoptotic pathways, making Sardomozide a potential candidate for cancer therapeutics.

- Modulation of Gene Expression : Sardomozide has been shown to influence protein translation mechanisms through its effects on polyamines, which are known to affect frameshifting efficiency during mRNA translation .

Study 1: Inhibition of Polyamine Biosynthesis

In a study examining the effects of Sardomozide on various cancer cell lines, it was found that treatment with the compound significantly reduced polyamine levels and inhibited cell proliferation. The study utilized both Sardomozide and difluoromethylornithine (DFMO) as inhibitors to demonstrate that polyamine biosynthesis is critical for cell survival under nutrient-restricted conditions .

Study 2: Effects on Cysteine Metabolism

Another research effort highlighted the role of Sardomozide in modulating cysteine metabolism during cellular stress. By inhibiting SAMDC, Sardomozide altered intracellular levels of SAM and impacted downstream metabolic pathways, thereby influencing cell survival and proliferation under conditions of cysteine restriction .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other related compounds:

| Compound Name | Mechanism of Action | IC50 Value | Unique Features |

|---|---|---|---|

| This compound | Inhibits SAMDC | 5 nM | Highly selective for SAMDC |

| Difluoromethylornithine | Inhibits ornithine decarboxylase | Not specified | Targets a different step in polyamine synthesis |

| Methylglyoxal bis(guanylhydrazone) | Inhibits polyamine metabolism | Not specified | Also affects nitric oxide synthase |

| 1-Aminocyclopropane-1-carboxylic acid | Inhibits arginine decarboxylase | Not specified | Directly impacts arginine metabolism |

Eigenschaften

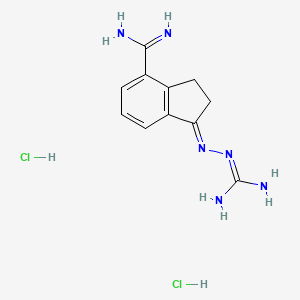

IUPAC Name |

(1E)-1-(diaminomethylidenehydrazinylidene)-2,3-dihydroindene-4-carboximidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N6.2ClH/c12-10(13)8-3-1-2-7-6(8)4-5-9(7)16-17-11(14)15;;/h1-3H,4-5H2,(H3,12,13)(H4,14,15,17);2*1H/b16-9+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHEIPGJSFDAPIC-NENXIMLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NN=C(N)N)C2=C1C(=CC=C2)C(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=N\N=C(N)N)/C2=C1C(=CC=C2)C(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138794-73-7 | |

| Record name | Sardomozide dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138794737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SARDOMOZIDE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OEH39O5H7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.